Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate
Overview
Description
Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is a chemical compound with the molecular weight of 224.65 . Its IUPAC name is ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is 1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications
Synthesis of Novel Derivatives
A study by Ge et al. (2014) focused on synthesizing novel derivatives from Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate. The research synthesized a series of novel derivatives and characterized them using various spectroscopic techniques. The study provided detailed insights into the optical properties of these compounds, showing how different substituent groups affected their absorption and fluorescence characteristics. This research is crucial for understanding the fundamental properties of these compounds and their potential applications in various fields, such as materials science or chemical sensing (Ge et al., 2014).
Synthesis of Spiro Derivatives
In another study, Abe et al. (2010) synthesized Ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates from Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate. The study explored the interesting behavior of these spiro compounds in NMR spectra, providing insights into their structural and conformational properties. This research contributes to the understanding of the chemical behavior of these compounds and their potential applications in fields like NMR spectroscopy or structural chemistry (Abe et al., 2010).
Chemical Properties and Reactions
Investigating Optical Properties
Ge et al. (2011) also conducted a study on the synthesis and characterization of novel 1,3,4-oxadiazole-containing imidazo[1,5-a]pyridine derivatives. The research focused on understanding the optical properties of these compounds, analyzing their absorption and fluorescence spectra. The study provided valuable information on how the structure of these compounds influences their optical properties, which can be vital for applications in photonics and optoelectronics (Ge et al., 2011).
Synthesis of Pyrido and Imidazo Derivatives
Arrault et al. (2002) worked on synthesizing functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives from Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate. The study explored the chemical reactions involved in the synthesis process and analyzed the structural aspects of the synthesized compounds. This research is significant for the development of new chemical entities with potential applications in medicinal chemistry or material science (Arrault et al., 2002).
Safety And Hazards
properties
IUPAC Name |
ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZDNEWTCXZFFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736440 | |
Record name | Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate | |
CAS RN |
1296201-68-7 | |
Record name | Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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